

Spectroscopic Data for 2-Bromo-5-methyl-4-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methyl-4-nitropyridine

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Introduction

2-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and bromine atom, and the electron-donating methyl group on the pyridine ring, make it a valuable synthon for constructing complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-5-methyl-4-nitropyridine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted spectroscopic data, coupled with detailed, field-proven experimental protocols for acquiring such data. The interpretation of the predicted spectra is grounded in established principles of spectroscopic theory and comparative analysis with related structures.

Chemical Structure and Properties

- IUPAC Name: **2-Bromo-5-methyl-4-nitropyridine**
- CAS Number: 66092-62-4[1][2]

- Molecular Formula: $C_6H_5BrN_2O_2$ [1][2]
- Molecular Weight: 217.02 g/mol [1][2]

Molecular structure of **2-Bromo-5-methyl-4-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: 1H and ^{13}C NMR

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of **2-Bromo-5-methyl-4-nitropyridine**.

Instrumentation: A 500 MHz NMR spectrometer.

Methodology:

- Sample Preparation: Dissolve approximately 10-15 mg of **2-Bromo-5-methyl-4-nitropyridine** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Ensure the sample is fully dissolved to achieve a homogeneous solution.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Insert the tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the 1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.

- Calibrate the chemical shifts using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5	s	1H	H-6
~ 7.8	s	1H	H-3
~ 2.6	s	3H	-CH ₃

Interpretation of the Predicted ^1H NMR Spectrum:

The predicted ^1H NMR spectrum is expected to show three distinct signals. The two aromatic protons, H-3 and H-6, appear as singlets due to the substitution pattern of the pyridine ring, which eliminates vicinal proton-proton coupling. The downfield chemical shift of H-6 (~8.5 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group at the para-position. The H-3 proton (~7.8 ppm) is also in the aromatic region but is expected to be slightly upfield compared to H-6. The methyl protons (-CH₃) are predicted to appear as a singlet at approximately 2.6 ppm, a typical region for methyl groups attached to an aromatic ring.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 160	C-4
~ 152	C-2
~ 148	C-6
~ 135	C-5
~ 125	C-3
~ 18	-CH ₃

Interpretation of the Predicted ^{13}C NMR Spectrum:

The predicted proton-decoupled ^{13}C NMR spectrum is expected to display six signals, corresponding to the six carbon atoms in the molecule. The carbon atom bearing the nitro group (C-4) is expected to be the most downfield (~ 160 ppm) due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the bromine atom (C-2) is also significantly deshielded (~ 152 ppm). The remaining aromatic carbons (C-6, C-5, and C-3) are predicted to appear in the range of 125-148 ppm. The methyl carbon ($-\text{CH}_3$) is expected to resonate at the most upfield position (~ 18 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

Objective: To identify the functional groups present in **2-Bromo-5-methyl-4-nitropyridine**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **2-Bromo-5-methyl-4-nitropyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[\[3\]](#)[\[4\]](#)
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.

- Record the sample spectrum. The instrument software will automatically subtract the background spectrum.[\[3\]](#)

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (aromatic)
~ 2950 - 2850	Medium	C-H stretching (methyl)
~ 1600 - 1450	Strong	C=C and C=N stretching (pyridine ring)
~ 1550 - 1500	Strong	Asymmetric NO ₂ stretching
~ 1350 - 1300	Strong	Symmetric NO ₂ stretching
~ 1100 - 1000	Strong	C-Br stretching
~ 850 - 800	Strong	C-H bending (out-of-plane)

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum of **2-Bromo-5-methyl-4-nitropyridine** is expected to exhibit several characteristic absorption bands. The presence of the nitro group is strongly indicated by two intense bands corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations of the N-O bonds.[\[5\]](#)[\[6\]](#) The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretching vibrations should appear between 2950 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely produce strong absorptions in the 1600-1450 cm⁻¹ range. A strong band in the 1100-1000 cm⁻¹ region can be attributed to the C-Br stretching vibration. The out-of-plane C-H bending vibrations are expected in the 850-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) - MS

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromo-5-methyl-4-nitropyridine**.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Methodology:

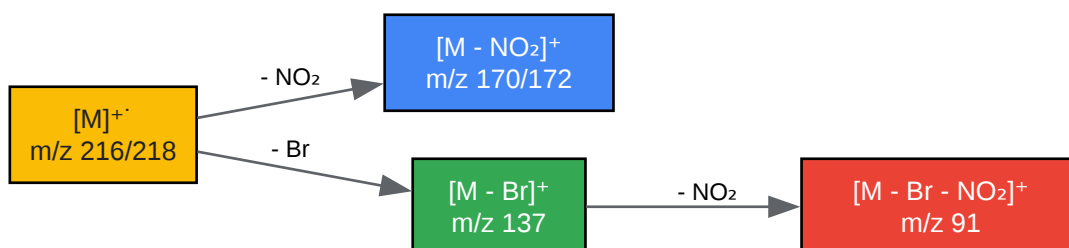
- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
218 / 216	High	$[M]^+$ (containing ^{81}Br / ^{79}Br)
172 / 170	Moderate	$[M - \text{NO}_2]^+$
137	Moderate	$[M - \text{Br}]^+$
91	Moderate	$[M - \text{Br} - \text{NO}_2]^+$ or $[\text{C}_5\text{H}_4\text{N}-\text{CH}_3]^+$
77	Moderate	$[\text{C}_5\text{H}_4\text{N}]^+$

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of **2-Bromo-5-methyl-4-nitropyridine** is expected to show a characteristic isotopic pattern for the molecular ion ($[M]^+$) due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance. This will result in two peaks of almost equal intensity at m/z 216 and 218.^[11] Common fragmentation pathways are likely to involve the loss of the nitro group ($-\text{NO}_2$) to give ions at m/z 170 and 172, and the loss of the bromine atom ($-\text{Br}$) to give an ion at m/z 137. Further fragmentation could lead to the formation of smaller ions, such as the pyridyl cation at m/z 77.



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Predicted major fragmentation pathways for **2-Bromo-5-methyl-4-nitropyridine** in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for **2-Bromo-5-methyl-4-nitropyridine**. The presented data, in conjunction with the detailed experimental protocols and spectral interpretations, serves as a valuable resource for researchers, scientists, and drug development professionals. While the data herein is predicted, it is based on sound spectroscopic principles and provides a strong foundation for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions is recommended for definitive structural confirmation.

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